

Application Note and Protocol for the Synthesis of (CH3NH3)3Sb2I9

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Antimony(III) iodide	
Cat. No.:	B1197476	Get Quote

Introduction

(CH3NH3)3Sb2I9, a lead-free perovskite-like material, has garnered significant interest within the research community, particularly in the field of photovoltaics and optoelectronics. Its non-toxic composition presents a viable alternative to lead-based perovskites, which are currently a subject of environmental concern. This document provides a detailed protocol for the synthesis of (CH3NH3)3Sb2I9 thin films from **Antimony(III)** iodide (SbI3) and methylammonium iodide (CH3NH3I or MAI). The methodology is based on a solution-processing technique, which is scalable and allows for the fabrication of high-quality amorphous thin films suitable for various applications, including solar cells.[1][2][3][4] This protocol is intended for researchers, scientists, and professionals in the fields of materials science, chemistry, and drug development who are exploring novel semiconductor materials.

Materials and Equipment Materials

Material	Supplier	Purity
Antimony(III) iodide (SbI3)	Alfa Aesar	99.999%
Methylammonium iodide (MAI)	Dyenamo	-
gamma-Butyrolactone (GBL)	-	Anhydrous
Dimethyl sulfoxide (DMSO)	-	Anhydrous
Toluene	-	Anhydrous

Equipment

Equipment	Purpose
Spin-coater	Thin film deposition
Hotplate	Annealing of thin films
Nitrogen-filled glovebox	Inert atmosphere for solution preparation and spin-coating
Syringe filters (0.2 μm)	Filtration of precursor solution
Glass substrates	For thin film deposition
Analytical balance	Weighing of precursors
Magnetic stirrer	Dissolving precursors

Experimental Protocols Precursor Solution Preparation

The synthesis of the (CH3NH3)3Sb2I9 precursor solution is a critical step that dictates the quality of the resulting thin film. The following protocol is adapted from the work of Hebig et al. [5][6]

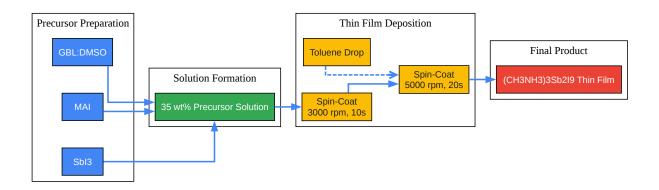
Parameter	Value
Precursors	Antimony(III) iodide (SbI3) and Methylammonium iodide (MAI)
Molar Ratio (SbI3:MAI)	2:3
Solvent System	gamma-Butyrolactone (GBL) and Dimethyl sulfoxide (DMSO)
Overall Concentration	35 wt%

Procedure:

- Inside a nitrogen-filled glovebox, weigh the required amounts of SbI3 and MAI to achieve a
 2:3 molar ratio.
- Prepare a solvent mixture of GBL and DMSO.
- Add the weighed SbI3 and MAI to the solvent mixture to achieve an overall concentration of 35 wt%.
- Stir the solution on a magnetic stirrer until all precursors are fully dissolved, resulting in a clear, yellow-colored solution.
- Before use, filter the precursor solution through a 0.2 μm syringe filter to remove any particulate impurities.

Thin Film Deposition via a Two-Step Spin-Coating Process

This protocol describes a two-step spin-coating process with a solvent-quenching step (toluene drop) to achieve a smooth and uniform amorphous thin film of (CH3NH3)3Sb2I9.[5][6]


Parameter	Step 1	Step 2
Spin Speed	3000 rpm	5000 rpm
Duration	10 s	20 s
Solvent Quenching	-	Toluene drop during this step

Procedure:

- Ensure the substrate (e.g., glass slide) is clean and dry.
- Place the substrate on the spin-coater chuck.
- Dispense an adequate amount of the filtered precursor solution onto the center of the substrate.
- Start the spin-coating program:
 - Ramp up to 3000 rpm and hold for 10 seconds.
 - Ramp up to 5000 rpm and hold for 20 seconds.
- During the second step (5000 rpm), dispense a drop of toluene onto the spinning substrate. This will induce rapid precipitation of the perovskite and result in a smoother film.[5][6]
- After the spin-coating process is complete, transfer the substrate to a hotplate for annealing.
 The exact annealing temperature and time may need to be optimized for specific
 applications, though for many perovskite materials, a temperature of around 100°C is a good
 starting point.

Workflow Diagram

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of (CH3NH3)3Sb2I9 thin films.

Characterization Data

The synthesized (CH3NH3)3Sb2I9 thin films are typically amorphous and exhibit specific optoelectronic properties that are crucial for their application in devices.

Property	Value	Reference
Optical Band Gap	2.14 eV	[1][3][4]
Peak Absorption Coefficient	~10^5 cm^-1	[1]
Photoluminescence Emission	1.58 eV	[1][3]

Applications

The synthesized (CH3NH3)3Sb2I9 thin films are primarily investigated as a light-absorbing layer in photovoltaic devices.[1][2][3][4][7] Due to its lead-free nature and suitable bandgap, it is a promising candidate for next-generation solar cells, particularly in tandem or multi-junction

architectures. Further research may explore its potential in other optoelectronic applications such as light-emitting diodes (LEDs) and photodetectors.

Safety Precautions

- Antimony(III) iodide is toxic and should be handled with appropriate personal protective
 equipment (PPE), including gloves, safety glasses, and a lab coat.
- All handling of solid precursors and the preparation of the precursor solution should be performed in a well-ventilated fume hood or a nitrogen-filled glovebox to avoid inhalation and exposure to moisture.
- The organic solvents (GBL, DMSO, Toluene) are flammable and should be handled with care, away from ignition sources.
- Consult the Safety Data Sheets (SDS) for all chemicals before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regulating crystallization dynamics and crystal orientation of methylammonium tin iodide enables high-efficiency lead-free perovskite solar cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. Bulk single crystal growth and optoelectronic properties of the quasi-two-dimensional perovskites (CH3NH3)3Bi2X9 (X- = Br- and I-) Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. cris.iucc.ac.il [cris.iucc.ac.il]

 To cite this document: BenchChem. [Application Note and Protocol for the Synthesis of (CH3NH3)3Sb2I9]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1197476#synthesis-of-ch3nh3-3sb2i9-from-antimony-iii-iodide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com